molecular formula C9H7F2N3O B11727135 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Katalognummer: B11727135
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: HYDQLTPVCKGXGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to form the oxadiazole ring. One common method involves the use of a cyclization reaction where the difluorobenzylamine is reacted with a nitrile oxide intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of both the difluorophenyl group and the oxadiazole ring.

Eigenschaften

Molekularformel

C9H7F2N3O

Molekulargewicht

211.17 g/mol

IUPAC-Name

[3-(2,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H7F2N3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2

InChI-Schlüssel

HYDQLTPVCKGXGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.